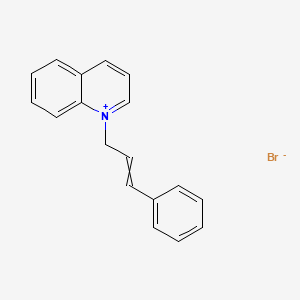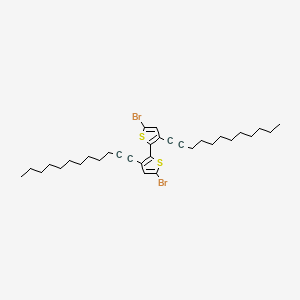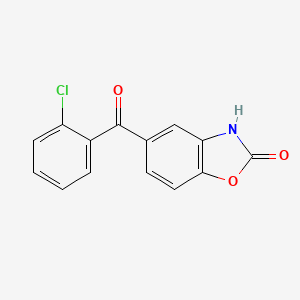
2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)- is an organic compound that belongs to the class of benzoxazolones This compound is characterized by the presence of a benzoxazolone core structure with a 2-chlorobenzoyl substituent at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)- typically involves the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This intermediate is then reacted with 2(3H)-benzoxazolone under specific conditions to yield the desired compound. The reaction conditions often include the use of a catalyst such as pyridine and a solvent like dichloromethane .
Industrial Production Methods: On an industrial scale, the production of 2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)- follows similar synthetic routes but with optimizations for higher yield and cost-effectiveness. The process involves large-scale reactions with controlled temperatures and pressures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazolone oxides, while substitution reactions can produce various substituted benzoxazolones .
Wissenschaftliche Forschungsanwendungen
2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting microbial growth and disrupting cellular processes .
Vergleich Mit ähnlichen Verbindungen
2(3H)-Benzoxazolone: The parent compound without the chlorobenzoyl substituent.
5-(2-Bromobenzoyl)-2(3H)-Benzoxazolone: A similar compound with a bromine atom instead of chlorine.
5-(2-Methylbenzoyl)-2(3H)-Benzoxazolone: A derivative with a methyl group.
Comparison: 2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)- is unique due to the presence of the 2-chlorobenzoyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Eigenschaften
CAS-Nummer |
848087-41-2 |
|---|---|
Molekularformel |
C14H8ClNO3 |
Molekulargewicht |
273.67 g/mol |
IUPAC-Name |
5-(2-chlorobenzoyl)-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C14H8ClNO3/c15-10-4-2-1-3-9(10)13(17)8-5-6-12-11(7-8)16-14(18)19-12/h1-7H,(H,16,18) |
InChI-Schlüssel |
XMYCUJKJGDXQHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC3=C(C=C2)OC(=O)N3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Bis[2-(4-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole](/img/structure/B12548920.png)


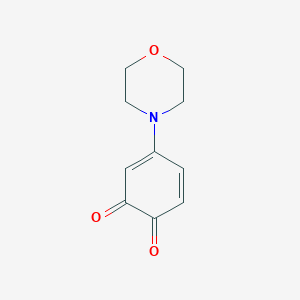
![Phosphonic acid, [[2-(acetyloxy)ethoxy]methyl]-, bis(1-methylethyl) ester](/img/structure/B12548938.png)
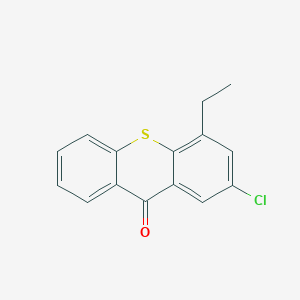
![4-[Bis(4-methoxyphenyl)methyl]-N,N-diethylaniline](/img/structure/B12548950.png)
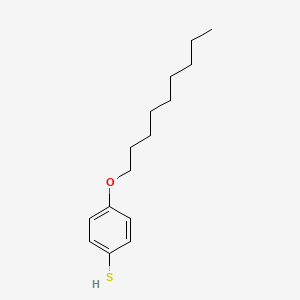
methanethione](/img/structure/B12548969.png)
![1-[3-(Carbamoylamino)propyl]-3-[2-[3-(carbamoylamino)propylcarbamoylamino]ethyl]urea](/img/structure/B12548975.png)
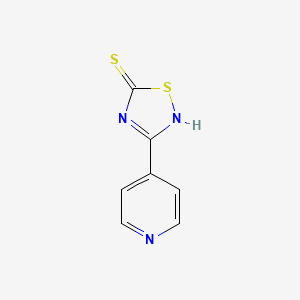
![2-{[4-(Heptafluoropropyl)phenyl]methyl}oxirane](/img/structure/B12548982.png)
